molecular formula C12H6Cl2O B13417940 2,6-Dichlorodibenzofuran CAS No. 60390-27-4

2,6-Dichlorodibenzofuran

Cat. No.: B13417940
CAS No.: 60390-27-4
M. Wt: 237.08 g/mol
InChI Key: XVLCNKFGFHUQNL-UHFFFAOYSA-N
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Description

2,6-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or more hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzofuran under controlled conditions to ensure the selective substitution at the 2 and 6 positions. This process may involve multiple steps, including purification and separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated dibenzofuran derivatives, while reduction can yield dibenzofuran .

Scientific Research Applications

Mechanism of Action

2,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, can influence the expression of various genes involved in xenobiotic metabolism. The binding of this compound to AhR leads to the activation of transcription in the xenobiotic response element (XRE) promoter region, which can result in toxicological effects .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2-Dichlorodibenzofuran
  • 1,3-Dichlorodibenzofuran
  • 1,4-Dichlorodibenzofuran

Comparison: 2,6-Dichlorodibenzofuran is unique in its specific substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other chlorinated dibenzofurans, it may exhibit different environmental persistence and degradation pathways .

Properties

CAS No.

60390-27-4

Molecular Formula

C12H6Cl2O

Molecular Weight

237.08 g/mol

IUPAC Name

2,6-dichlorodibenzofuran

InChI

InChI=1S/C12H6Cl2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H

InChI Key

XVLCNKFGFHUQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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